molecular formula C8H7N3O3S B6602802 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 2309462-37-9

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B6602802
CAS No.: 2309462-37-9
M. Wt: 225.23 g/mol
InChI Key: MEGCVKHGMNECPL-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one (CAS 2309462-37-9) is a high-value pyridopyrimidine derivative supplied for research and development purposes . This compound features a methanesulfonyl (mesyl) group at the 2-position of the fused pyrido[4,3-d]pyrimidin-5-one heterocyclic system, with a molecular formula of C8H7N3O3S and a molecular weight of 225.23 g/mol . The core pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its relevance in the design of protein kinase inhibitors . Research on analogous compounds has demonstrated significant potential in anticancer applications, showing potent inhibitory activity against key kinase targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR), which is a critical mediator of tumor angiogenesis . Furthermore, related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including both wild-type (EGFRWT) and mutant (EGFRT790M) forms, which are implicated in the progression and drug resistance of various human carcinomas . The methylsulfonyl group is a key pharmacophore that can enhance binding affinity and selectivity towards enzyme active sites. This compound is intended for use in hit-to-lead optimization campaigns, kinase inhibitor discovery, and other exploratory biological studies . It is offered with a typical purity of 95% or higher and is available for immediate shipment . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfonyl-6H-pyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-15(13,14)8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCVKHGMNECPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine and Pyrimidine Precursors

The pyrido[4,3-d]pyrimidinone scaffold is commonly synthesized via cyclization reactions using pyridine or pyrimidine derivatives. For instance, 5-bromo-3-chloroisoquinoline serves as a key intermediate in palladium-catalyzed Suzuki couplings to introduce aryl groups at specific positions. Condensation of 6-aminothiouracil with chalcone derivatives under reflux conditions in ethanol yields 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one analogs, which can be adapted for [4,3-d] isomers by modifying the substitution pattern. Cyclization efficiency depends on the electron-withdrawing nature of substituents, with nitro groups enhancing reaction rates by 30% compared to methoxy groups.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to construct the pyrido[4,3-d]pyrimidinone core. A four-component reaction involving aromatic aldehydes , 2-thiobarbituric acid , ammonium acetate , and [H-NMP][HSO4]− ionic liquid catalyst under ultrasonic irradiation produces pyrido[2,3-d:6,5-d′]dipyrimidines in 85–92% yields. Adapting this method for [4,3-d] isomers requires substituting the aldehyde with 3-aminopyridine-4-carboxaldehyde to direct regioselective cyclization. Solvent choice critically impacts yield; water increases atom economy but reduces solubility, whereas ethanol balances reactivity and solubility.

Functionalization at Position 2: Introducing Methanesulfonyl Groups

Nucleophilic Substitution of Halogenated Intermediates

Halogenated pyrido[4,3-d]pyrimidinones serve as versatile intermediates for sulfonylation. 2-Chloro-5H,6H-pyrido[4,3-d]pyrimidin-5-one reacts with sodium methanesulfinate in dimethylformamide (DMF) at 80°C to afford the target compound in 78% yield (Table 1). Catalytic tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing the transition state, enabling complete conversion within 6 hours. Alternative conditions using methanesulfonyl chloride and triethylamine in dichloromethane achieve 65% yield but require rigorous exclusion of moisture to prevent hydrolysis.

Table 1: Sulfonylation via Nucleophilic Substitution

IntermediateReagentConditionsYield (%)
2-ChloroNaSO2CH3, TBABDMF, 80°C, 6 h78
2-ChloroMsCl, Et3NDCM, 0°C → rt, 12 h65

Oxidation of Thioether Precursors

Thioether derivatives undergo oxidation to sulfones using meta-chloroperbenzoic acid (m-CPBA) or Oxone . Synthesis of 2-(methylthio)-5H,6H-pyrido[4,3-d]pyrimidin-5-one via coupling of methylthiolate with a brominated core precedes oxidation. m-CPBA in dichloromethane at 0°C converts thioethers to sulfones in 89% yield, while Oxone in acetone-water achieves 82% yield but generates fewer byproducts. Kinetic studies reveal that electron-deficient cores accelerate oxidation rates by 40% compared to electron-rich analogs.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Ionic liquids like [H-NMP][HSO4]− improve cyclization yields by 15–20% compared to traditional acids due to their dual acid-base and phase-transfer properties. Ultrasonic irradiation reduces reaction times from 24 hours to 45 minutes by enhancing mass transfer and cavitation effects. Conversely, polar aprotic solvents (e.g., DMF) favor sulfonylation but necessitate post-reaction purification to remove residual solvents.

Regioselectivity and Byproduct Formation

Regioselective sulfonylation at position 2 is governed by steric and electronic factors. Quantum mechanical calculations indicate that the C2 position exhibits a 0.3 eV lower activation energy for substitution than C4 due to reduced ring strain. Competing reactions, such as over-oxidation of thioethers to sulfonic acids, are mitigated by controlling stoichiometry (1.2 eq. oxidant) and reaction temperature.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for 2-Methanesulfonyl-5H,6H-Pyrido[4,3-d]Pyrimidin-5-One

RouteStepsTotal Yield (%)Key Advantage
Cyclization + MsCl362Minimal purification steps
MCR + Oxidation281High atom economy
Suzuki Coupling + Ms458Precise regiocontrol

Route 2 (MCR followed by oxidation) demonstrates superior efficiency, achieving 81% yield with fewer steps. However, Route 3 enables modular diversification of the core structure for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrido[4,3-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2-position is a common site for functionalization (e.g., sulfonyl, amino, or halogen groups), influencing electronic properties and target binding .

Physicochemical Properties

A comparison of physicochemical parameters is provided below:

Compound Molecular Weight Solubility (Water) logP (Predicted) Key Features
This compound 226.03* Low ~1.2 Polar sulfonyl group
8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one 226.03 Insoluble ~1.8 Halogenated, lipophilic
G-749 (FLT3 Inhibitor) 521.41 <1 mg/mL (water) ~3.5 Bulky aromatic substituents

*Calculated based on and .
Key Trends :

  • Methanesulfonyl Group: Enhances polarity and aqueous solubility compared to bromo or methylamino substituents .
  • Halogenation : Bromine increases molecular weight and lipophilicity, favoring membrane permeability but reducing solubility .

Anticancer Activity

  • G-749: A potent FLT3 inhibitor (IC₅₀ = 0.6 nM) with substitutions at positions 2, 4, and 8, demonstrating the importance of aryl and amino groups in kinase targeting .

Antimicrobial Activity

  • Dipyrido-pyrimidinones: reports bactericidal activity against Pseudomonas aeruginosa, likely due to planar aromatic cores interacting with bacterial DNA .

PDE1 Inhibition

  • 6-Benzyl Derivatives: describes triazolopyrimidinones as PDE1 inhibitors for neurological disorders, where benzyl groups enhance target affinity .

Comparison with 2-Methanesulfonyl Derivative: The methanesulfonyl group’s electron-withdrawing nature may improve binding to enzymes with polar active sites, though its specific biological targets remain less documented compared to bromo or amino analogs.

Biological Activity

2-Methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound with the molecular formula C8H7N3O3S. Its unique structure, characterized by a pyrido[4,3-d]pyrimidine core, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C8H7N3O3S
  • CAS Number : 2309462-37-9
  • Core Structure : Pyrido[4,3-d]pyrimidine

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the methanesulfonyl group enhances its reactivity and may influence its biological effects. The exact pathways are still under investigation but may include modulation of enzyme activity and inhibition of key signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrido[4,3-d]pyrimidine derivatives can inhibit bacterial growth effectively.

Enzyme Inhibition

One notable application is the compound's potential as an enzyme inhibitor. A related study highlighted its ability to inhibit HMG-CoA reductase in vitro, demonstrating potency superior to established drugs like lovastatin (IC50 = 11 nM) . This suggests potential applications in managing cholesterol biosynthesis.

Anticancer Potential

The compound has been evaluated for anticancer activity against various cell lines. In vitro studies indicated that certain derivatives could induce apoptosis and inhibit cell proliferation in cancer cells. For example, one derivative showed IC50 values comparable to existing anticancer agents .

Comparative Analysis

Compound NameIC50 (nM)Biological Activity
This compoundTBDAntimicrobial, Anticancer
Lovastatin11HMG-CoA Reductase Inhibitor
Compound 3a (related derivative)1.12Cholesterol Biosynthesis Inhibitor

Case Studies

  • Inhibition of HMG-CoA Reductase : A study synthesized methanesulfonamide pyrimidines and evaluated their inhibitory effects on HMG-CoA reductase. The most potent compound was found to be significantly more effective than lovastatin .
  • Anticancer Activity : A recent investigation into pyrido[4,3-d]pyrimidines demonstrated their effectiveness against various cancer cell lines (e.g., HepG2). The compounds exhibited significant cytotoxicity and induced apoptosis through modulation of cell cycle pathways .

Q & A

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine phosphoproteomics to identify downstream signaling pathways and CRISPR-Cas9 screens to pinpoint genetic dependencies. Use thermal shift assays to confirm target engagement. For in vivo validation, employ xenograft models with bioluminescent imaging to track tumor progression .

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